REACTION_SMILES
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[CH3:26][CH2:27][OH:28].[Cl-:24].[F:1][c:2]1[c:3]([S:9][c:10]2[cH:11][c:12]([C:13](=[O:14])[O:15][CH2:16][CH3:17])[cH:18][cH:19][c:20]2[N+:21]([O-:22])=[O:23])[cH:4][cH:5][c:6]([F:8])[cH:7]1.[Fe:30].[NH4+:25].[OH2:29]>>[F:1][c:2]1[c:3]([S:9][c:10]2[cH:11][c:12]([C:13](=[O:14])[O:15][CH2:16][CH3:17])[cH:18][cH:19][c:20]2[NH2:21])[cH:4][cH:5][c:6]([F:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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CCOC(=O)c1ccc([N+](=O)[O-])c(Sc2ccc(F)cc2F)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1ccc([N+](=O)[O-])c(Sc2ccc(F)cc2F)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Fe]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
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|
Type
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product
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Smiles
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CCOC(=O)c1ccc(N)c(Sc2ccc(F)cc2F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |